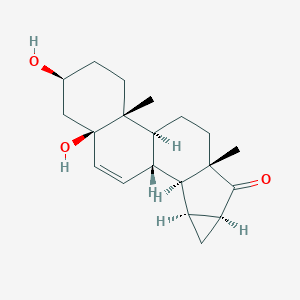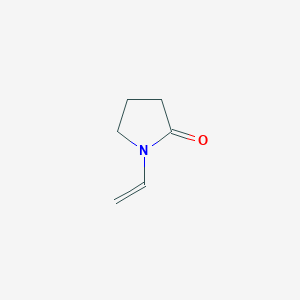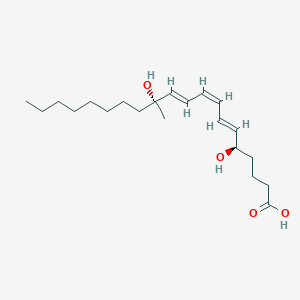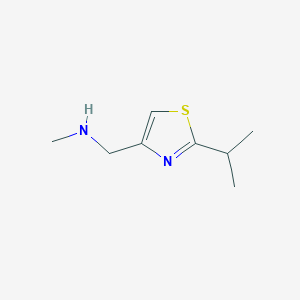
3-Methoxymethylphenylboronic acid
Overview
Description
3-Methoxymethylphenylboronic acid is a chemical compound with the molecular formula C8H11BO3 . It has an average mass of 165.982 Da and a monoisotopic mass of 166.080124 Da .
Molecular Structure Analysis
The molecular structure of 3-Methoxymethylphenylboronic acid consists of a phenyl ring substituted with a methoxymethyl group and a boronic acid group . The molecule has three hydrogen bond acceptors, two hydrogen bond donors, and three freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving 3-Methoxymethylphenylboronic acid are not available, boronic acids are known to participate in various types of reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
3-Methoxymethylphenylboronic acid has a density of 1.1±0.1 g/cm³, a boiling point of 310.3±44.0 °C at 760 mmHg, and a flash point of 141.5±28.4 °C . It has a molar refractivity of 44.3±0.4 cm³, a polar surface area of 50 Ų, and a molar volume of 146.0±5.0 cm³ .Scientific Research Applications
C8H11BO3 C_8H_{11}BO_3 C8H11BO3
, is a versatile boronic acid derivative that finds use in various fields of research.Organic Synthesis
3-Methoxymethylphenylboronic acid: is widely used in organic synthesis, particularly in Suzuki coupling reactions . This reaction is a powerful tool for forming carbon-carbon bonds and is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.
Drug Discovery
In drug discovery, 3-Methoxymethylphenylboronic acid serves as a building block for the synthesis of potential therapeutic agents . Its boronic acid moiety can interact with various biological molecules, making it a valuable compound for creating novel drugs with specific biological activities.
Material Science
This compound is also employed in material science research, particularly in the development of organic electronic materials . Its ability to form stable covalent bonds with other organic molecules allows for the creation of new materials with desirable electronic properties.
Catalysis
3-Methoxymethylphenylboronic acid: is used as a catalyst or a catalyst ligand in various chemical reactions . Its unique electronic and steric properties enable it to facilitate reactions that might be challenging or slow without a catalyst.
Sensor Development
Researchers utilize 3-Methoxymethylphenylboronic acid in the development of chemical sensors . Boronic acids can form reversible covalent complexes with sugars and other diols, which is useful in the detection of these substances in various contexts.
Biological Studies
In biological studies, 3-Methoxymethylphenylboronic acid is used to investigate the role of boron in biological systems . Boron is an essential nutrient for plants, and understanding its biochemistry is crucial for agricultural science.
Polymer Chemistry
The compound finds application in polymer chemistry, where it is used to modify the properties of polymers . By incorporating boronic acid groups into polymers, researchers can create materials with unique characteristics, such as self-healing or responsive behaviors.
Environmental Science
Lastly, 3-Methoxymethylphenylboronic acid is studied for its potential use in environmental science . It can be used to remove toxic metals from water through the formation of stable complexes, aiding in water purification efforts.
Safety and Hazards
3-Methoxymethylphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, and using personal protective equipment .
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with hydroxyl groups .
Mode of Action
3-Methoxymethylphenylboronic acid is a boronic acid derivative. Boronic acids are known for their role in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. It involves the coupling of a boronic acid with a halide or pseudohalide under basic conditions .
Biochemical Pathways
Boronic acids are often used in the synthesis of biologically active compounds, including pharmaceuticals, due to their ability to form stable covalent bonds with enzymes and other biological targets .
Pharmacokinetics
The pharmacokinetic properties of boronic acids can vary widely depending on their chemical structure .
Result of Action
Boronic acids, in general, can interact with various biological targets and can be used in the synthesis of a wide range of biologically active compounds .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
properties
IUPAC Name |
[3-(methoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO3/c1-12-6-7-3-2-4-8(5-7)9(10)11/h2-5,10-11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSGESMDNPVZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396941 | |
| Record name | 3-Methoxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxymethylphenylboronic acid | |
CAS RN |
142273-84-5 | |
| Record name | 3-Methoxymethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Methoxymethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)

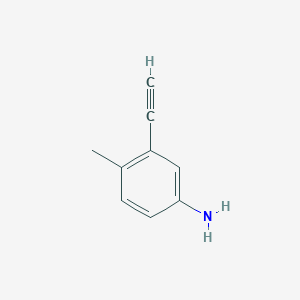
![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)

